

A Comparative Guide to the Piezoelectric Properties of PZT and Barium Titanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead titanium zirconium oxide*

Cat. No.: *B082051*

[Get Quote](#)

For researchers and scientists in the fields of materials science, electronics, and sensor technology, the selection of an appropriate piezoelectric material is a critical decision that dictates the performance and limitations of a device. Lead Zirconate Titanate (PZT) and Barium Titanate (BaTiO_3) are two of the most prominent piezoelectric ceramics, each offering a distinct set of properties that make them suitable for different applications. This guide provides an objective comparison of their piezoelectric performance, supported by experimental data and detailed methodologies for property characterization.

Executive Summary

PZT, a ceramic perovskite material, is the most widely used piezoelectric ceramic due to its excellent piezoelectric properties and high Curie temperature.^[1] BaTiO_3 was the first piezoelectric ceramic to be discovered and is a lead-free alternative to PZT, making it attractive for applications where toxicity is a concern.^[2] However, PZT generally exhibits a significantly higher piezoelectric coefficient and a broader operating temperature range.^{[1][2]} The choice between PZT and BaTiO_3 often involves a trade-off between performance, environmental considerations, and cost.

Quantitative Performance Comparison

The following table summarizes the key piezoelectric and dielectric properties of commercially available PZT (specifically PZT-5A and PZT-5H) and Barium Titanate. The data presented are typical values compiled from various sources and datasheets.

Property	Symbol	Unit	PZT-5A	PZT-5H	Barium Titanate (BaTiO ₃)
Piezoelectric Charge Coefficient	d_{33}	pC/N	390[1][3]	650[1][3]	191[4]
d_{31}	pC/N	-190[1][3]	-320[1][3]	-79[4]	
Electromechanical Coupling Factor	k_p	-	0.68[3]	0.75[3]	0.38[4]
k_{33}	-	0.72[3]	0.75[3]	0.49[4]	
k_t	-	0.49[3]	0.55[3]	-	
Dielectric Constant (relative)	$K_3^T (\epsilon_r)$	-	1800[1][3]	3800[1][3]	1700
Curie Temperature	T_c	°C	350[1][3]	225[1][3]	120 - 130[5][6]
Mechanical Quality Factor	Q_m	-	80[1][3]	32[3]	>100 (varies)

Experimental Protocols

The accurate characterization of piezoelectric properties is crucial for material selection and device design. The following are detailed methodologies for measuring the key parameters presented in the comparison table. These protocols are based on established standards such as those from ANSI/IEEE and European standards (EN 50324).[7][8]

Measurement of Piezoelectric Charge Coefficient (d_{33})

The direct piezoelectric effect, where an applied mechanical stress produces an electric charge, is utilized to measure the d_{33} coefficient. The most common method is the quasi-static or Berlincourt method.[9][10]

- Sample Preparation: A thin disc or plate of the piezoelectric ceramic is prepared with electrodes applied to its major faces. The sample is poled by applying a strong DC electric field at an elevated temperature to align the ferroelectric domains.
- Apparatus: A d_{33} meter (e.g., Berlincourt meter) is used, which applies a low-frequency (typically around 100 Hz) sinusoidal force of a known magnitude to the sample.[10]
- Procedure:
 - The poled sample is placed in the d_{33} meter's test fixture, ensuring good electrical contact with the electrodes.
 - The instrument applies a compressive force along the poling direction (the '3' direction).
 - The generated charge on the electrodes is measured by the instrument.
 - The d_{33} value is then calculated as the ratio of the generated charge to the applied force and is displayed by the meter.
- Alternative Method: For higher precision, laser interferometry can be used to measure the displacement of the ceramic surface under an applied AC voltage (converse piezoelectric effect), from which d_{33} can be calculated.[11][12]

Measurement of Electromechanical Coupling Factors (k_p , k_{33} , k_t)

The electromechanical coupling factor represents the efficiency of energy conversion between electrical and mechanical forms.[13] It is determined using the resonance method, which involves measuring the impedance of the piezoelectric sample as a function of frequency.[14]

- Sample Preparation: Specific sample geometries are required for different coupling modes (e.g., a thin disc for the planar coupling factor k_p , a long rod for the longitudinal coupling factor k_{33} , and a thin plate for the thickness coupling factor k_t).[7]

- Apparatus: An impedance analyzer is used to measure the impedance spectrum of the sample.
- Procedure:
 - The poled sample is connected to the impedance analyzer.
 - The impedance is swept over a frequency range that includes the fundamental resonance (f_r , minimum impedance) and anti-resonance (f_a , maximum impedance) frequencies of the desired vibration mode.
 - The values of f_r and f_a are recorded.
 - The electromechanical coupling factor is calculated using the recorded resonance and anti-resonance frequencies. The specific formula depends on the vibration mode and sample geometry. For the planar coupling factor (k_p) of a disc, the following formula is often used: $k_p^2 / (1 - k_p^2) = (f_a^2 - f_r^2) / f_r^2$

Measurement of Dielectric Constant (K_3^T or ϵ_r)

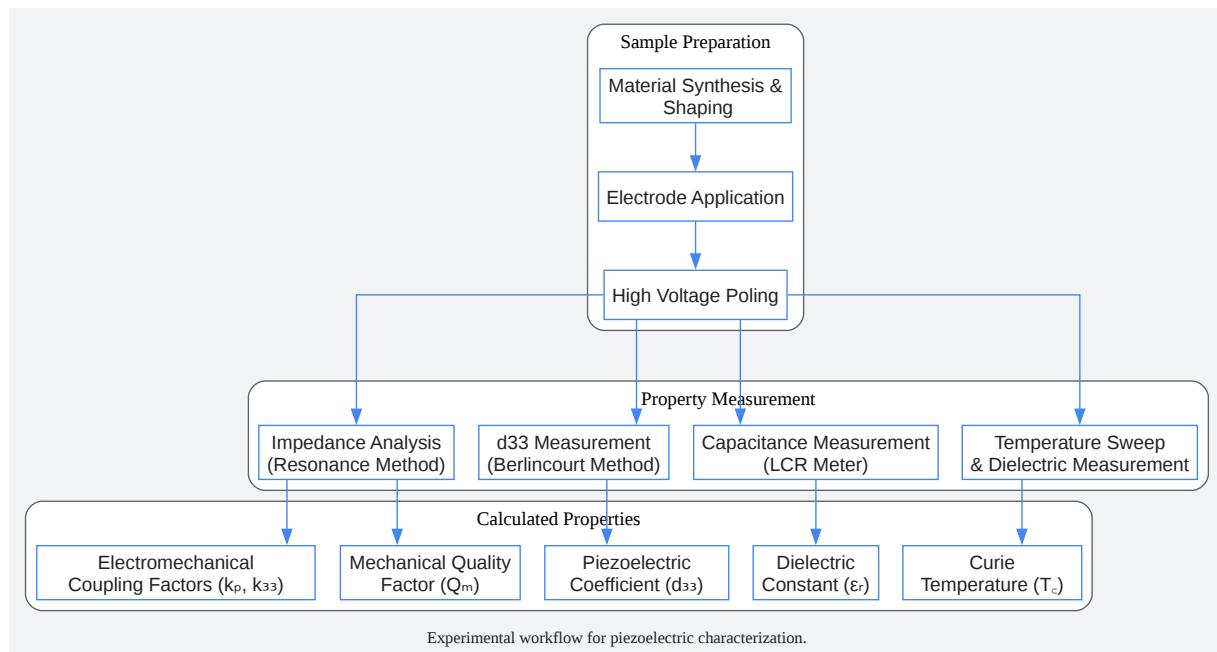
The dielectric constant is a measure of a material's ability to store electrical energy.[15]

- Sample Preparation: A thin disc or plate with parallel electrodes is used.
- Apparatus: An LCR meter or an impedance analyzer.
- Procedure:
 - The capacitance (C) of the sample is measured at a standard frequency, typically 1 kHz, and at a low AC voltage to avoid non-linear effects.[15]
 - The dimensions of the sample (electrode area A and thickness t) are measured accurately.
 - The relative dielectric constant (ϵ_r) is calculated using the formula for a parallel plate capacitor: $\epsilon_r = (C * t) / (\epsilon_0 * A)$ where ϵ_0 is the permittivity of free space ($8.854 \times 10^{-12} \text{ F/m}$).

Measurement of Curie Temperature (T_c)

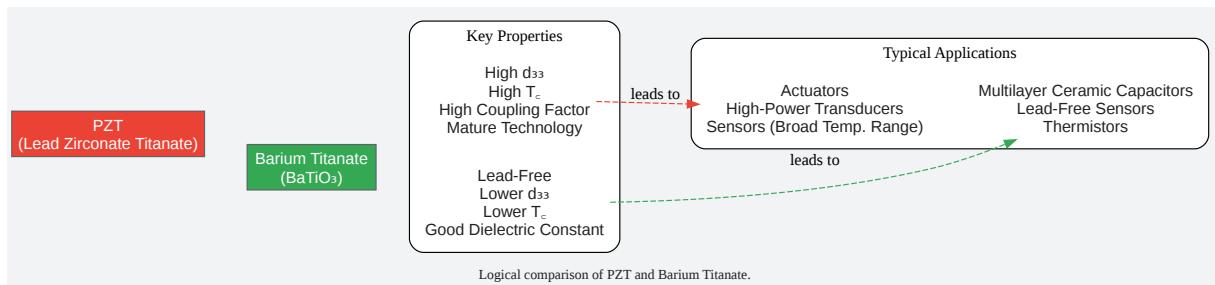
The Curie temperature is the temperature at which a piezoelectric material loses its spontaneous polarization and piezoelectric properties.[\[16\]](#)

- Sample Preparation: A sample with electrodes is prepared.
- Apparatus: A furnace or temperature chamber and an LCR meter or impedance analyzer.
- Procedure:
 - The sample is placed inside the furnace.
 - The capacitance or dielectric constant is measured as the temperature is slowly increased.
 - The Curie temperature is identified as the temperature at which the dielectric constant reaches its maximum value before sharply decreasing.[\[15\]](#)


Measurement of Mechanical Quality Factor (Q_m)

The mechanical quality factor represents the mechanical losses in the piezoelectric material at resonance. A higher Q_m indicates lower mechanical damping.[\[17\]](#)

- Sample Preparation: A sample of a specific geometry suitable for a clear resonance mode is used.
- Apparatus: An impedance analyzer.
- Procedure:
 - The impedance spectrum around the fundamental resonance frequency (f_r) is measured.
 - The resonance frequency (f_r) and the frequencies on either side of the resonance peak where the impedance is 3 dB higher than the minimum impedance (f_1 and f_2) are determined.
 - The mechanical quality factor (Q_m) is calculated using the formula: $Q_m = f_r / (f_2 - f_1)$


Visualized Workflows and Comparisons

To further clarify the experimental processes and the relationship between the two materials, the following diagrams are provided.

[Click to download full resolution via product page](#)

Experimental workflow for piezoelectric characterization.

[Click to download full resolution via product page](#)

Logical comparison of PZT and Barium Titanate.

Conclusion

The choice between PZT and Barium Titanate is highly dependent on the specific requirements of the application. PZT, particularly grades like PZT-5H, offers superior piezoelectric performance in terms of charge coefficients and electromechanical coupling, making it the material of choice for high-performance actuators and transducers.[1][3] Its high Curie temperature also allows for operation in more demanding thermal environments.[1][3]

On the other hand, Barium Titanate stands out as a viable lead-free alternative. While its piezoelectric properties are generally lower than those of PZT, ongoing research into doping and composite structures continues to improve its performance. Its excellent dielectric properties make it a staple in the manufacturing of multilayer ceramic capacitors. For applications where lead content is restricted and operating temperatures are moderate, BaTiO₃ presents a compelling and environmentally friendly option. Researchers and drug development professionals utilizing piezoelectric devices for applications such as precision fluid handling, cell sorting, or ultrasonic therapies must carefully weigh these performance trade-offs to select the optimal material for their needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. info.piezo.com [info.piezo.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. avalab.iut.ac.ir [avalab.iut.ac.ir]
- 4. iris.cnr.it [iris.cnr.it]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. piezotechnologies.com [piezotechnologies.com]
- 8. electrosciences.co.uk [electrosciences.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 11. daaam.info [daaam.info]
- 12. dspace.vut.cz [dspace.vut.cz]
- 13. Electromechanical coupling coefficient - Wikipedia [en.wikipedia.org]
- 14. Determination of electromechanical coupling factors of low Q piezoelectric resonators operating in stiffened modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sensortechcanada.com [sensortechcanada.com]
- 16. he-shuai.com [he-shuai.com]
- 17. Piezoelectric ceramic mechanical quality factor Qm and its temperature stability - Piezo Hannas [piezohannas.com]
- To cite this document: BenchChem. [A Comparative Guide to the Piezoelectric Properties of PZT and Barium Titanate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082051#pzt-vs-barium-titanate-batio3-piezoelectric-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com